4-[4-Methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine
Description
Properties
IUPAC Name |
4-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5S/c1-8-11(10-4-6-16-13(14)18-10)19-12(17-8)9-3-2-5-15-7-9/h2-7H,1H3,(H2,14,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUEAPDROQMHUHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CN=CC=C2)C3=NC(=NC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound 4-[4-Methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine is tyrosine kinases. Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell. They play significant roles in the modulation of growth factors, signaling pathways, and cellular functions.
Mode of Action
This compound acts by inhibiting the activity of tyrosine kinases. This inhibition is achieved through the compound’s specific binding to the inactive Abelson tyrosine kinase domain, a characteristic feature of this gene. The binding occurs through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions.
Biochemical Pathways
The compound this compound affects the tyrosine kinase pathway. By inhibiting tyrosine kinases, it disrupts the signaling pathways that these enzymes modulate. The downstream effects of this disruption can lead to changes in cellular functions, including cell growth and division.
Biochemical Analysis
Biochemical Properties
4-[4-Methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. This compound has been shown to interact with tyrosine kinases, a group of enzymes that are pivotal in the regulation of cellular processes such as growth, differentiation, and metabolism. The interaction between this compound and tyrosine kinases involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-inhibitor complex and prevent the phosphorylation of target proteins.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to induce cell cycle arrest and apoptosis in cancer cells, particularly in HeLa cells. The mechanism involves the inhibition of cyclin-dependent kinases (CDKs) and the disruption of cell signaling pathways that are essential for cell proliferation. Additionally, this compound affects gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cell survival and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary actions is the binding to the ATP-binding site of tyrosine kinases, thereby inhibiting their activity. This binding prevents the transfer of phosphate groups to tyrosine residues on target proteins, which is a critical step in signal transduction pathways. Furthermore, this compound can induce conformational changes in the enzyme, leading to its inactivation. The inhibition of tyrosine kinases by this compound results in the suppression of downstream signaling pathways that promote cell growth and survival.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The stability of this compound is a critical factor in its efficacy, as it must remain intact to exert its inhibitory effects. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over time. Long-term exposure to this compound in vitro has demonstrated sustained inhibition of cell proliferation and induction of apoptosis, indicating its potential for therapeutic use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity. At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of determining the optimal dosage that maximizes therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, which facilitate its biotransformation into various metabolites. These metabolites can either be excreted from the body or further processed to exert additional biological effects. The interaction of this compound with metabolic enzymes can also influence the levels of other metabolites, thereby affecting overall metabolic flux.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with ATP-binding cassette (ABC) transporters, which facilitate its efflux from cells. Additionally, binding proteins such as albumin can influence the distribution and localization of this compound in the bloodstream. These interactions play a crucial role in determining the bioavailability and therapeutic efficacy of the compound.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound has been found to localize primarily in the cytoplasm, where it interacts with its target enzymes. The presence of specific targeting signals and post-translational modifications can direct this compound to particular cellular compartments, enhancing its efficacy. Understanding the subcellular distribution of this compound can provide insights into its mechanism of action and potential therapeutic applications.
Biological Activity
4-[4-Methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, highlighting its therapeutic potential across various diseases.
The compound has the following chemical structure and properties:
| Property | Value |
|---|---|
| Molecular Formula | C11H11N3S |
| Molecular Weight | 219.28 g/mol |
| Melting Point | 208 - 210 °C |
| LogP | 2.219 |
| Solubility | Soluble in DMSO |
Research indicates that this compound acts primarily as an inhibitor of certain enzymes involved in cancer progression and inflammatory responses. Specifically, it has been shown to inhibit histone demethylases (KDM4 and KDM5), which play crucial roles in epigenetic regulation of gene expression.
Enzyme Inhibition
In vitro studies have demonstrated that this compound significantly inhibits the activity of KDM4 and KDM5 enzymes, leading to increased levels of methylated histones. This epigenetic modulation can result in the reactivation of tumor suppressor genes and inhibition of cancer cell proliferation .
Anticancer Activity
Several studies have reported the anticancer properties of this compound. For instance, it has shown cytotoxic effects against various cancer cell lines, including HepG2 cells, with an IC50 value of approximately 0.62 μM . Mechanistic studies revealed that the compound induces G2/M phase arrest and promotes apoptosis in these cells.
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties by suppressing COX-2 activity. In a comparative study against celecoxib (a known anti-inflammatory drug), it showed comparable IC50 values, indicating its potential as a therapeutic agent for inflammatory diseases .
Case Studies
- Cell Cycle Analysis : In a study involving HepG2 cells, treatment with the compound resulted in a significant reduction in G2/M phase cells, suggesting its role in cell cycle regulation. The proportion of G2-phase cells increased from 25.47% to 30.51% upon treatment with the compound at a concentration of 10 μM .
- Kinase Profiling : The compound demonstrated potent inhibitory activity against IGF1R (76.84% inhibition at 10 μM), which is crucial in cancer cell survival and proliferation. Other kinases such as EGFR and PDGFR also showed significant inhibition, further supporting its potential as an anticancer agent .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- The thiazole ring is essential for enzyme binding.
- The pyridine moiety enhances solubility and biological activity.
- Substituents on the pyrimidine ring influence selectivity towards specific targets.
Scientific Research Applications
Biological Activities
The compound has been studied for its potential as an inhibitor of various protein kinases, which play critical roles in cell signaling and cancer progression. The following sections detail specific applications and findings related to this compound.
Anticancer Activity
Research has highlighted the potential of 4-[4-Methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine in targeting cancer cells. In vitro studies have demonstrated its ability to inhibit cell proliferation in several cancer cell lines, including:
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
A study indicated that derivatives of this compound exhibited significant cytotoxic effects against these cell lines, suggesting its potential as a lead compound for developing new anticancer agents .
Protein Kinase Inhibition
The compound has been identified as a relevant scaffold for protein kinase inhibition. It was synthesized and evaluated for its inhibitory potency against a panel of protein kinases. The planarity of the thiazole-containing structure was found to be essential for its activity, indicating that modifications could enhance its efficacy .
Synthesis and Derivative Development
The synthesis of this compound involves multi-step reactions that yield various derivatives with differing biological activities. For instance:
- Compounds synthesized from this structure have shown promising results in antimicrobial assays against strains like Staphylococcus aureus and Escherichia coli .
- Molecular docking studies have revealed favorable interactions between these derivatives and their biological targets, suggesting mechanisms of action that warrant further investigation .
Potential in Antimicrobial Applications
In addition to its anticancer properties, the compound's derivatives have been evaluated for antimicrobial activity. Studies have shown that certain modifications can enhance efficacy against bacterial and fungal pathogens, making it a candidate for further development in treating infections .
Summary Table of Biological Activities
| Activity Type | Cell Lines/Pathogens | Findings |
|---|---|---|
| Anticancer | MCF-7, HeLa | Significant cytotoxicity observed |
| Protein Kinase Inhibition | Various kinases | Relevant scaffold identified |
| Antimicrobial | Staphylococcus aureus, E. coli | Good efficacy against tested strains |
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison with structurally related analogs:
Functional and Pharmacological Insights
- Substituent Impact on Bioactivity: Compounds with electron-withdrawing groups (e.g., trifluoromethyl in ) or polar moieties (e.g., morpholinosulfonyl in ) often exhibit enhanced target binding but may face synthetic challenges (e.g., low yields in ).
- Thermal Stability: The morpholinosulfonyl-containing analog has a defined melting point (98–99°C), suggesting higher crystallinity than the target compound.
Key Observations
- The pyridin-3-yl group in the target compound balances electronic effects and synthetic accessibility, distinguishing it from analogs with bulkier or more polar substituents.
- Lower yields in compounds like (5%) highlight the difficulty of introducing multiple functional groups, whereas simpler derivatives (e.g., ) may prioritize synthetic efficiency over potency.
Preparation Methods
Thiazole Intermediate Synthesis
- Starting from commercially available acetophenone derivatives, the thiazole ring is formed by bromination and subsequent reaction with thiourea to yield 2-aminothiazole intermediates.
- Acetylation of 2-aminothiazole with acetic anhydride forms 5-acetylthiazole derivatives, which are then functionalized at the 5-position to introduce the methyl group and pyridin-3-yl substituent.
- The key intermediate 4-[3-fluoro-5-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine was prepared in high yield (88%) by mixing the aminothiazole with pyridine and acetic anhydride at 60 °C.
Pyrimidin-2-amine Core Preparation
- Pyrimidin-2-amine derivatives are synthesized either by cyclization of enaminones with guanidines under microwave-assisted conditions or by palladium-catalyzed cross-coupling with aryl bromides.
- Enaminones are prepared from appropriate ketones or aldehydes, and guanidines are obtained by treating isothiocyanates with ammonia or amines.
- The pyrimidine ring can be constructed via cyclization reactions involving these building blocks, yielding pyrimidin-2-amine derivatives in moderate yields (5–57%).
Coupling and Cyclization Methods
Microwave-Assisted Cyclization
Palladium-Catalyzed Buchwald–Hartwig Amination
- Pyrimidin-2-amine derivatives are coupled with brominated pyridinyl-thiazole intermediates using Pd catalysts to form the target compound.
- This cross-coupling approach allows for late-stage functionalization and modular synthesis.
- For example, 1-((6-bromopyridin-3-yl)methyl)-4-ethylpiperazine was prepared by reductive amination and then coupled with pyrimidin-2-amine derivatives.
Reduction and Functional Group Transformations
- Nitropyrimidine intermediates are often reduced to the corresponding amines using stannous chloride in protic solvents under reflux, which is a common step before coupling.
- Curtius rearrangement has been employed to convert acid chlorides to carbamates, which are then deprotected to yield amines for further transformations.
- These steps are critical to obtain clean intermediates for coupling reactions.
Representative Synthetic Route Summary
Research Findings and Optimization Notes
- Microwave-assisted conditions accelerate the cyclization step, but yields can be moderate; optimization of temperature and solvent is crucial.
- Buchwald–Hartwig amination offers versatility for late-stage modifications, enabling the introduction of various substituents on the pyridine ring.
- Reduction of nitro intermediates using stannous chloride is a reliable method but requires careful control to avoid impurities.
- The use of protecting groups such as Boc on guanidines facilitates selective reactions and purification steps.
- The choice of solvents (e.g., DCM, MeOH, EtOAc) and bases (e.g., triethylamine, diisopropylethylamine) influences reaction efficiency and product purity.
Q & A
Q. Advanced Consideration :
- Dynamic NMR : Detects rotational barriers in thiazole-pyrimidine linkages at variable temperatures .
- Powder XRD : Assesses polymorphic forms, critical for reproducibility in biological assays .
What strategies address contradictions in reported biological activity data for this compound?
Advanced Research Focus
Discrepancies in bioactivity (e.g., kinase inhibition vs. cytotoxicity) may arise from:
- Assay Conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or buffer pH alter target engagement .
- Solubility Artifacts : Use co-solvents (DMSO ≤0.1%) and dynamic light scattering (DLS) to confirm compound stability .
- Metabolite Interference : LC-MS/MS monitors metabolic degradation in vitro .
Q. Resolution Workflow :
Cross-validate activity in orthogonal assays (e.g., enzymatic vs. cell-based).
Synthesize and test structural analogs (e.g., pyrazine-thiazole hybrids) to isolate pharmacophores .
How can computational methods guide the design of derivatives with improved target selectivity?
Q. Advanced Research Focus
- Molecular Docking : Prioritize derivatives using ATP-binding pocket models (e.g., kinase targets). Pyrimidine-amine groups often form critical H-bonds with hinge regions .
- Quantum Mechanical Calculations : Predict electronic effects of substituents (e.g., methyl vs. fluoro groups) on binding affinity .
- MD Simulations : Assess conformational stability of thiazole-pyrimidine scaffolds in solvated environments (≥100 ns trajectories) .
Q. Case Study :
- ICReDD Framework : Combines computational reaction path searches with experimental feedback to accelerate derivative synthesis .
What are the challenges in scaling up synthesis for preclinical studies?
Q. Advanced Research Focus
- Purification : Column chromatography is impractical at scale. Switch to recrystallization (e.g., ethanol/water mixtures) or continuous flow systems .
- Heterocyclic Byproducts : Monitor for thiazole ring-opening under acidic conditions via LC-MS .
- Regulatory Compliance : Ensure intermediates comply with ICH Q3A/B guidelines for impurities (e.g., genotoxic nitrosamines) .
How do researchers validate the compound’s mechanism of action in complex biological systems?
Q. Advanced Research Focus
- Chemical Proteomics : Use biotinylated probes for pull-down assays to identify off-targets .
- Kinome-Wide Profiling : Screen against kinase libraries (e.g., Eurofins KinaseProfiler) to map selectivity .
- Transcriptomics : RNA-seq identifies downstream pathways (e.g., apoptosis vs. cell cycle arrest) .
Q. Tables for Key Data
| Parameter | Typical Value | Reference |
|---|---|---|
| Melting Point | 172–173°C (analogous compound) | |
| XRD Resolution (Å) | 0.041 (R-factor) | |
| HRMS Accuracy (ppm) | <2.5 | |
| Optimal Reflux Time | 10 hours |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
